molecular formula C7H6O2 B12604138 Cyclohepta-3,6-diene-1,2-dione CAS No. 917613-74-2

Cyclohepta-3,6-diene-1,2-dione

Cat. No.: B12604138
CAS No.: 917613-74-2
M. Wt: 122.12 g/mol
InChI Key: FWVKIADDAICMHB-UHFFFAOYSA-N
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Description

Cyclohepta-3,6-diene-1,2-dione is an organic compound with the molecular formula C₇H₆O₂. It is a seven-membered ring structure containing two conjugated double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepta-3,6-diene-1,2-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the catalytic [6π + 2π]-cycloaddition of 1,2-dienes to bis(cyclohepta-1,3,5-trien-7-yl)alkanes in the presence of titanium (IV) acetylacetonate and diethylaluminum chloride has been reported .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar cycloaddition reactions with optimized conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohepta-3,6-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups into alcohols.

    Substitution: The double bonds in the ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclohepta-3,6-diene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohepta-3,6-diene-1,2-dione involves its reactivity due to the presence of conjugated double bonds and ketone groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Cyclohepta-1,3,5-triene: Another seven-membered ring compound with three conjugated double bonds.

    Cyclohepta-1,3-diene: A related compound with two conjugated double bonds but lacking the ketone groups.

Properties

CAS No.

917613-74-2

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

cyclohepta-3,6-diene-1,2-dione

InChI

InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h2-5H,1H2

InChI Key

FWVKIADDAICMHB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C(=O)C=C1

Origin of Product

United States

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